4-(Benzyloxy)-2-(chloromethyl)-3-methylquinoline
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Overview
Description
4-(Benzyloxy)-2-(chloromethyl)-3-methylquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a benzyloxy group at the 4-position, a chloromethyl group at the 2-position, and a methyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2-(chloromethyl)-3-methylquinoline typically involves multi-step organic reactions. One common method includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of Substituents: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with the hydroxyl group on the quinoline ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2-(chloromethyl)-3-methylquinoline can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Methyl-substituted quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-2-(chloromethyl)-3-methylquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-(chloromethyl)-3-methylquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzyloxy and chloromethyl groups can enhance its binding affinity and specificity for these targets, leading to modulation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-2-methylquinoline: Lacks the chloromethyl group, which may affect its reactivity and biological activity.
2-(Chloromethyl)-3-methylquinoline: Lacks the benzyloxy group, which may influence its solubility and binding properties.
4-(Benzyloxy)-3-methylquinoline: Lacks the chloromethyl group, potentially altering its chemical reactivity.
Uniqueness
4-(Benzyloxy)-2-(chloromethyl)-3-methylquinoline is unique due to the presence of both benzyloxy and chloromethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of substituents can enhance its versatility in various chemical and biological applications.
Properties
IUPAC Name |
2-(chloromethyl)-3-methyl-4-phenylmethoxyquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO/c1-13-17(11-19)20-16-10-6-5-9-15(16)18(13)21-12-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNAVHVIDBXIJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1CCl)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445516 |
Source
|
Record name | 4-(Benzyloxy)-2-(chloromethyl)-3-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356761-10-9 |
Source
|
Record name | 4-(Benzyloxy)-2-(chloromethyl)-3-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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